5-Amino-1H-indazol-3-ol dihydrochloride
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Overview
Description
5-Amino-1H-indazol-3-ol dihydrochloride: is a chemical compound with the molecular formula C7H7N3O.2ClH. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-amino-1h-indazol-3-ol dihydrochloride, have been found to exhibit a wide variety of biological properties .
Mode of Action
Indazole derivatives have been shown to interact with multiple receptors, which could suggest a similar mechanism for this compound .
Biochemical Pathways
Indazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-indazol-3-ol dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazine, which is then cyclized to form the indazole core. Subsequent reduction and functionalization steps yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-indazol-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1H-indazol-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its role in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Comparison with Similar Compounds
- 5-Phenyl-1H-indazol-3-amine
- 5-Chloro-1H-indazol-3-ol
- 5-Methyl-1H-indazol-3-ol
Comparison: Compared to these similar compounds, 5-Amino-1H-indazol-3-ol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the amino group at the 5-position enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
5-amino-1,2-dihydroindazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGOCHHYCKZHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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